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Compound of Interest

Compound Name:
5-Fluorobenzofuran-3-

carbaldehyde

Cat. No.: B1326528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed structural analysis of 5-Fluorobenzofuran-3-
carbaldehyde, a halogenated heterocyclic aldehyde of interest in medicinal chemistry and

materials science. Due to the limited availability of direct experimental data for this specific

molecule, this document leverages a combination of data from analogous compounds,

established spectroscopic principles, and computational chemistry insights to present a

comprehensive overview of its structural and physicochemical properties.

Molecular Structure and Properties
5-Fluorobenzofuran-3-carbaldehyde possesses a planar benzofuran core, a bicyclic aromatic

system consisting of a fused benzene and furan ring. The presence of an electron-withdrawing

aldehyde group at the 3-position and a fluorine atom at the 5-position significantly influences

the electronic distribution and reactivity of the molecule.

Predicted Structural Parameters
While a definitive crystal structure for 5-Fluorobenzofuran-3-carbaldehyde is not publicly

available, density functional theory (DFT) calculations on similar benzofuran derivatives provide

insights into its likely geometric parameters.[1][2][3][4] The benzofuran ring system is expected

to be largely planar, with bond lengths and angles characteristic of aromatic and heterocyclic
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systems. The C-F bond length is anticipated to be in the range of 1.34-1.36 Å, and the C=O

bond of the carbaldehyde group is expected to be approximately 1.21 Å.

Table 1: Predicted Molecular Properties of 5-Fluorobenzofuran-3-carbaldehyde

Property Predicted Value

Molecular Formula C₉H₅FO₂

Molecular Weight 164.14 g/mol

XLogP3 2.2

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Data is computationally predicted and sourced from publicly available chemical databases.

Spectroscopic Analysis
The structural features of 5-Fluorobenzofuran-3-carbaldehyde can be elucidated through

various spectroscopic techniques. The following sections outline the expected spectral data

based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and

aldehydic protons. The aldehydic proton (CHO) should appear as a singlet in the downfield

region, typically between δ 9.8 and 10.5 ppm. The protons on the benzofuran ring will exhibit

complex splitting patterns due to spin-spin coupling. The fluorine atom at the 5-position will

further influence the chemical shifts and coupling constants of the adjacent protons.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the

molecule. The carbonyl carbon of the aldehyde is expected to resonate in the highly deshielded

region of δ 185-195 ppm. The carbon atom attached to the fluorine will show a large one-bond

C-F coupling constant.
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Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Fluorobenzofuran-3-
carbaldehyde

Atom
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Aldehyde H 9.8 - 10.5 -

Benzofuran Protons 7.0 - 8.5 110 - 160

Aldehyde C - 185 - 195

Predicted chemical shifts are based on data from analogous benzofuran and fluorinated

aromatic compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluorobenzofuran-3-carbaldehyde will be characterized by several key

absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the

aldehyde is expected in the region of 1680-1710 cm⁻¹. Aromatic C-H stretching vibrations will

likely appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be

observed in the 1450-1600 cm⁻¹ range. The C-F stretching vibration typically gives rise to a

strong absorption in the 1000-1300 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for 5-Fluorobenzofuran-3-
carbaldehyde
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

Aromatic C-H Stretch 3000 - 3100 Medium

Aldehyde C-H Stretch 2720 - 2820 Weak

C=O Stretch (Aldehyde) 1680 - 1710 Strong

Aromatic C=C Stretch 1450 - 1600 Medium-Strong

C-O-C Stretch (Furan) 1050 - 1250 Strong

C-F Stretch 1000 - 1300 Strong

Mass Spectrometry
In mass spectrometry, 5-Fluorobenzofuran-3-carbaldehyde is expected to show a prominent

molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of

the aldehyde group (CHO, 29 Da) and potentially the fluorine atom. High-resolution mass

spectrometry would be able to confirm the elemental composition of the parent ion and its

fragments.

Experimental Protocols
While a specific, detailed synthesis protocol for 5-Fluorobenzofuran-3-carbaldehyde is not

readily available in the literature, a plausible synthetic route can be extrapolated from

established methods for the synthesis of benzofuran-3-carbaldehydes.

Proposed Synthesis Workflow
A common method for the synthesis of 3-formylbenzofurans is the Vilsmeier-Haack reaction on

the corresponding benzofuran. Therefore, a potential synthesis for 5-Fluorobenzofuran-3-
carbaldehyde would involve the formylation of 5-fluorobenzofuran.
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Proposed Synthesis Workflow
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Caption: A potential workflow for the synthesis and characterization of 5-Fluorobenzofuran-3-
carbaldehyde.

General Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) of

the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and ¹⁹F

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1326528?utm_src=pdf-body-img
https://www.benchchem.com/product/b1326528?utm_src=pdf-body
https://www.benchchem.com/product/b1326528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1326528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR

spectrometer.

Mass Spectrometry: Analyze the sample using a mass spectrometer, employing a suitable

ionization technique such as electron ionization (EI) or electrospray ionization (ESI), to

determine the molecular weight and fragmentation pattern.

Purity Analysis: Assess the purity of the compound using High-Performance Liquid

Chromatography (HPLC) or Gas Chromatography (GC).

Logical Relationships in Structural Elucidation
The process of confirming the structure of a synthesized molecule like 5-Fluorobenzofuran-3-
carbaldehyde involves a logical progression of analytical techniques. Each method provides a

piece of the structural puzzle, and their combined interpretation leads to a confident structure

assignment.
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Logical Flow of Structural Elucidation
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Caption: The interplay of different analytical techniques in confirming the chemical structure.

Conclusion
This technical guide provides a comprehensive, albeit predictive, structural analysis of 5-
Fluorobenzofuran-3-carbaldehyde. By integrating data from analogous compounds and

computational predictions, a detailed picture of its molecular and spectroscopic properties has

been presented. The proposed experimental workflows offer a starting point for the synthesis

and characterization of this and similar benzofuran derivatives. Further experimental

investigation is warranted to validate these predicted data and to fully explore the potential of

this compound in various scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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